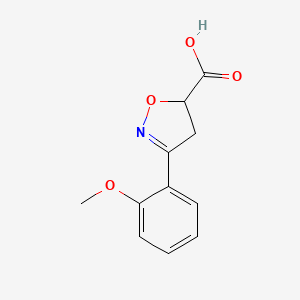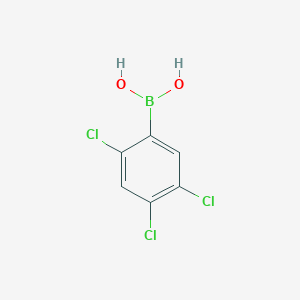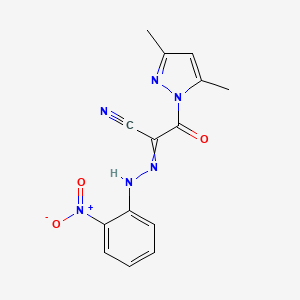
N-(2-chloropyridin-3-yl)acetamide
Vue d'ensemble
Description
“N-(2-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O1. It is also known as 2-chloro-N-(2-chloropyridin-3-yl)acetamide2. The compound has a molecular weight of 205.042.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-chloropyridin-3-yl)acetamide”. However, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions2.Molecular Structure Analysis
The InChI code for “N-(2-chloropyridin-3-yl)acetamide” is 1S/C7H6Cl2N2O/c8-4-6(12)11-5-2-1-3-10-7(5)9/h1-3H,4H2,(H,11,12)2. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(2-chloropyridin-3-yl)acetamide” are not available in the retrieved data. However, the compound likely participates in various chemical reactions due to its functional groups2.Physical And Chemical Properties Analysis
“N-(2-chloropyridin-3-yl)acetamide” is a powder at room temperature2. It has a purity of 95%2.Applications De Recherche Scientifique
“N-(2-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H6Cl2N2O . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One potential application of this compound is in the field of medicinal chemistry. For instance, a related compound, phenoxy acetamide and its derivatives (chalcone, indole and quinoline), have been studied for their pharmacological activities . These compounds are synthesized using various chemical techniques and computational chemistry applications . The biological effects of these drugs are then studied, which includes researching the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
-
Medicinal Chemistry : As I mentioned earlier, this compound could be used in the field of medicinal chemistry . It could be used in the synthesis of new pharmaceutical compounds, and its biological effects could be studied .
-
Proteomics Research : This compound is available for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.
-
Chemical Synthesis : “N-(2-chloropyridin-3-yl)acetamide” could be used in chemical synthesis . It could serve as a building block in the synthesis of more complex chemical compounds.
-
Pharmacological Studies : Similar compounds have been studied for their pharmacological activities . For instance, phenoxy acetamide and its derivatives (chalcone, indole and quinoline) have been studied for their potential therapeutic benefits .
-
Anti-Candida Agents : There is a possibility that this compound could be used in the synthesis of anti-Candida agents . Candida is a type of yeast that can cause fungal infections.
-
Material Science : This compound could also be used in material science , which involves the discovery and design of new materials.
-
Medicinal Chemistry : As I mentioned earlier, this compound could be used in the field of medicinal chemistry . It could be used in the synthesis of new pharmaceutical compounds, and its biological effects could be studied .
-
Proteomics Research : This compound is available for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.
-
Chemical Synthesis : “N-(2-chloropyridin-3-yl)acetamide” could be used in chemical synthesis . It could serve as a building block in the synthesis of more complex chemical compounds.
-
Pharmacological Studies : Similar compounds have been studied for their pharmacological activities . For instance, phenoxy acetamide and its derivatives (chalcone, indole and quinoline) have been studied for their potential therapeutic benefits .
-
Anti-Candida Agents : There is a possibility that this compound could be used in the synthesis of anti-Candida agents . Candida is a type of yeast that can cause fungal infections.
-
Material Science : This compound could also be used in material science , which involves the discovery and design of new materials.
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, and H3352. These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.
Orientations Futures
The future directions for “N-(2-chloropyridin-3-yl)acetamide” are not specified in the retrieved data. However, given its chemical properties, it could potentially be used in various chemical and biological research applications2.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
N-(2-chloropyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIDENWDCKKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402074 | |
| Record name | N-(2-chloropyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)acetamide | |
CAS RN |
21352-19-2 | |
| Record name | N-(2-chloropyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine](/img/structure/B1351436.png)



![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)
![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)

![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)


